molecular formula C6H11BO8 B8569688 Borogluconate

Borogluconate

Cat. No. B8569688
M. Wt: 221.96 g/mol
InChI Key: KJEUMRLAKARHEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04554020

Procedure details

35.6 grams of gluconolactone and 12.2 grams of technical grade boric acid were added to 50 ml. of water at room temperature. The resultant mixture was stirred and heated at about 50° C. for about 4 hours and the water allowed to evaporate to reduce the mixture volume to about 45 ml. The mixture was then cooled to room temperature and 28 grams of triethanolamine were added with stirring.
Quantity
35.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:12])[C@H:2]1[O:8][C:6](=[O:7])[C@H:5]([OH:9])[C@@H:4]([OH:10])[C@@H:3]1[OH:11].[B:13](O)([OH:15])[OH:14]>O>[B:13]1([OH:15])[O:11][CH:3]([CH:4]([OH:10])[CH:5]([OH:9])[C:6]([OH:8])=[O:7])[CH:2]([CH2:1][OH:12])[O:14]1

Inputs

Step One
Name
Quantity
35.6 g
Type
reactant
Smiles
C([C@@H]1[C@H]([C@@H]([C@H](C(=O)O1)O)O)O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(O)(O)O
Step Two
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at room temperature
CUSTOM
Type
CUSTOM
Details
to evaporate
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then cooled to room temperature
ADDITION
Type
ADDITION
Details
28 grams of triethanolamine were added

Outcomes

Product
Name
Type
Smiles
B1(OC(C(O1)C(C(C(=O)O)O)O)CO)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04554020

Procedure details

35.6 grams of gluconolactone and 12.2 grams of technical grade boric acid were added to 50 ml. of water at room temperature. The resultant mixture was stirred and heated at about 50° C. for about 4 hours and the water allowed to evaporate to reduce the mixture volume to about 45 ml. The mixture was then cooled to room temperature and 28 grams of triethanolamine were added with stirring.
Quantity
35.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:12])[C@H:2]1[O:8][C:6](=[O:7])[C@H:5]([OH:9])[C@@H:4]([OH:10])[C@@H:3]1[OH:11].[B:13](O)([OH:15])[OH:14]>O>[B:13]1([OH:15])[O:11][CH:3]([CH:4]([OH:10])[CH:5]([OH:9])[C:6]([OH:8])=[O:7])[CH:2]([CH2:1][OH:12])[O:14]1

Inputs

Step One
Name
Quantity
35.6 g
Type
reactant
Smiles
C([C@@H]1[C@H]([C@@H]([C@H](C(=O)O1)O)O)O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(O)(O)O
Step Two
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at room temperature
CUSTOM
Type
CUSTOM
Details
to evaporate
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then cooled to room temperature
ADDITION
Type
ADDITION
Details
28 grams of triethanolamine were added

Outcomes

Product
Name
Type
Smiles
B1(OC(C(O1)C(C(C(=O)O)O)O)CO)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.